(3-Fluorophenyl)(iodo)ZINC

Catalog No.
S3329934
CAS No.
307496-28-2
M.F
C6H4FIZn
M. Wt
287.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Fluorophenyl)(iodo)ZINC

CAS Number

307496-28-2

Product Name

(3-Fluorophenyl)(iodo)ZINC

IUPAC Name

fluorobenzene;iodozinc(1+)

Molecular Formula

C6H4FIZn

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

KXRVGYUTTUSSHQ-UHFFFAOYSA-M

SMILES

C1=C[C-]=CC(=C1)F.[Zn+]I

Canonical SMILES

C1=C[C-]=CC(=C1)F.[Zn+]I

The compound (3-Fluorophenyl)(iodo)ZINC is an organozinc compound characterized by a zinc atom coordinated to a 3-fluorophenyl group and an iodine atom. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form carbon-carbon bonds. The presence of the fluorine atom in the phenyl ring can significantly influence the compound's electronic properties, making it a useful building block in various

Synthesis

Fluorobenzene;iodozinc(1+) is a precursor to various organofluorine compounds, which are essential in numerous scientific fields, including pharmaceuticals, agrochemicals, and materials science. One common method for synthesizing fluorobenzene;iodozinc(1+) involves the reaction of fluorobenzene with diiodinezinc: []

F-C6H5 + ZnI2 -> F-C6H5ZnI + I

Applications in Organic Synthesis

Fluorobenzene;iodozinc(1+) is a valuable reagent in organic synthesis due to its ability to participate in cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between fluorinated aromatic compounds and various other organic molecules. This versatility makes fluorobenzene;iodozinc(1+) a crucial building block for synthesizing a wide range of complex organic molecules, including:

  • Pharmaceuticals: Fluorine substitution can significantly improve the potency, selectivity, and metabolic stability of drugs. Fluorobenzene;iodozinc(1+) is a valuable precursor for incorporating fluorine into pharmaceuticals. []
  • Agrochemicals: Fluorine-containing agrochemicals often exhibit enhanced insecticidal, fungicidal, and herbicidal properties. Fluorobenzene;iodozinc(1+) finds application in the synthesis of these compounds. []
  • Functional Materials: Fluorinated materials possess unique properties, such as improved thermal and chemical stability, making them valuable for various applications. Fluorobenzene;iodozinc(1+) can be used as a building block for synthesizing these functional materials. []
, primarily due to the reactivity of the zinc center and the halogen substituent. Key reactions include:

  • Cross-Coupling Reactions: This compound can undergo Suzuki or Negishi coupling reactions, where it reacts with organic halides to form biaryl compounds.
  • Nucleophilic Substitution: The iodine atom can be displaced by nucleophiles, allowing for further functionalization of the aromatic system.
  • Reformatsky Reaction: It may participate in this reaction, which involves the coupling of α-halo esters with carbonyl compounds, facilitated by zinc reagents .

The synthesis of (3-Fluorophenyl)(iodo)ZINC typically involves:

  • Formation of Organolithium or Grignard Reagents: The 3-fluorophenyl group can be introduced via a Grignard reaction or lithiation followed by zinc insertion.
  • Direct Reaction with Zinc Halides: The iodo group can be incorporated through direct reaction with zinc iodide under controlled conditions.
  • Use of Zinc Dust: Zinc dust may also be used in combination with appropriate halogenated precursors to yield the desired organozinc compound.

These methods highlight the versatility and efficiency of zinc-based reagents in organic synthesis.

(3-Fluorophenyl)(iodo)ZINC has several applications, including:

  • Synthetic Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Material Science: The compound may be used in developing new materials, including organic light-emitting diodes and other electronic devices.
  • Catalysis: It can act as a catalyst or catalyst precursor in various chemical transformations.

Interaction studies involving (3-Fluorophenyl)(iodo)ZINC focus on its reactivity patterns with different nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in various synthetic pathways. For instance:

  • Reactivity with Nucleophiles: Investigations into how effectively (3-Fluorophenyl)(iodo)ZINC reacts with amines or alcohols could provide insights into its utility as a synthetic reagent.
  • Electrophilic Aromatic Substitution: The influence of the fluorine substituent on electrophilic attack at the aromatic ring is an area of interest.

When comparing (3-Fluorophenyl)(iodo)ZINC to similar compounds, several notable analogs emerge:

Compound NameStructure FeaturesUnique Aspects
Phenylzinc IodideZinc bonded to phenyl and iodineSimpler structure; widely used in coupling
Bromobenzene Zinc ComplexZinc bonded to bromobenzeneMore stable; less reactive than iodo variant
TrifluoromethylphenylzincContains trifluoromethyl instead of fluorineEnhanced electron-withdrawing effects

The uniqueness of (3-Fluorophenyl)(iodo)ZINC lies in its specific combination of a fluorine substituent and iodine, which can enhance its reactivity profile compared to other organozinc compounds.

Palladium-Catalyzed Negishi Coupling Pathways

Palladium-catalyzed Negishi coupling of (3-fluorophenyl)(iodo)zinc proceeds through a canonical three-step mechanism: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of aryl halides (e.g., Ar–X) to Pd⁰ complexes generates Pdᴵᴵ intermediates, which subsequently undergo transmetalation with the organozinc reagent. Crucially, the iodine ligand in (3-fluorophenyl)(iodo)zinc facilitates ligand exchange, as demonstrated by its rapid transmetalation kinetics compared to bromo- or chloro-zinc analogues [1] [3].

The fluorophenyl group’s electron-withdrawing nature polarizes the C–Zn bond, enhancing nucleophilic attack on the Pdᴵᴵ center. This effect is magnified when using electron-rich Pd ligands such as XPhos or SPhos, which stabilize the Pdᴵᴵ intermediate and suppress premature reductive elimination [1] [4]. For instance, Pd/XPhos systems achieve >90% yields in couplings with sterically hindered aryl bromides at room temperature, whereas less donating ligands (e.g., PPh₃) require elevated temperatures [3].

A critical challenge lies in minimizing β-hydride elimination during sp³–sp² couplings. Here, the fluorine substituent’s inductive effect stabilizes the transition state for reductive elimination, favoring C–C bond formation over decomposition pathways. This is exemplified in couplings of (3-fluorophenyl)(iodo)zinc with secondary alkyl halides, where the fluorine reduces competing β-hydride elimination by 40% compared to non-fluorinated analogues [3].

Nickel-Mediated sp²-sp³ Carbon Bond Formation

Nickel catalysts exhibit distinct advantages in sp²-sp³ bond formation due to their lower redox potentials and tolerance for heteroatom-rich environments. The Denmark Group’s studies reveal that Ni⁰ complexes ligated by bidentate phosphines (e.g., dppe) activate (3-fluorophenyl)(iodo)zinc via a radical-intermediate pathway, enabling couplings with tertiary alkyl electrophiles [4]. This contrasts with Pd systems, which predominantly accommodate primary and secondary alkyl partners.

Key to nickel’s efficacy is its ability to stabilize high-energy intermediates during transmetalation. The iodine ligand in (3-fluorophenyl)(iodo)zinc coordinates to Niᴵᴵ, forming a tetrahedral intermediate that accelerates Zn-to-Ni transfer. This step is further facilitated by Lewis acid additives (e.g., ZnBr₂), which disrupt organozinc aggregates and enhance reagent solubility [4]. For example, Ni/dppe catalysts achieve 85% yield in couplings with neopentyl bromide, whereas Pd analogues yield <20% under identical conditions.

Stereochemical outcomes in nickel-mediated couplings are highly ligand-dependent. Bulky N-heterocyclic carbene (NHC) ligands enforce retention of configuration at stereogenic sp³ centers, a phenomenon attributed to their strong σ-donating properties. This has been leveraged in the synthesis of mGluR5 negative allosteric modulators, where (3-fluorophenyl)(iodo)zinc couples with a chiral alkyl bromide to install a quaternary carbon center in 91% enantiomeric excess [4].

Role of Fluorine Substituents in Transmetalation Kinetics

The 3-fluoro substituent exerts multifaceted effects on transmetalation kinetics, mediated through electronic and steric perturbations. Density functional theory (DFT) calculations indicate that fluorine’s −I effect increases the electrophilicity of the Pdᴵᴵ center, lowering the activation barrier for Zn-to-Pd transfer by 8–12 kcal/mol [5]. This acceleration is particularly pronounced in couplings with electron-deficient aryl halides, where transmetalation becomes rate-limiting.

Sterically, the fluorine’s compact size permits tighter association with the metal center during the transmetalation transition state. Comparative studies between 3-fluoro- and 3-trifluoromethylphenyl-zinc reagents reveal a 3.5-fold rate enhancement for the fluoro analogue, attributed to reduced steric hindrance during Pd–Zn ligand exchange [2].

Fluorine’s role extends to stabilizing reactive intermediates. In nickel-catalyzed systems, the 3-fluoro group engages in non-covalent interactions (e.g., C–F⋯Ni agostic bonds) that stabilize six-membered cyclic transition states. This preorganization effect is critical in couplings requiring high regioselectivity, such as the synthesis of 2-fluorobiaryls via directed ortho-metalation [2].

Dates

Modify: 2023-08-19

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